3-Ethyl-1-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-phenylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNUTDUEVHRPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-Ethyl-1-phenylpiperazine
An In-Depth Technical Guide on 3-Ethyl-1-phenylpiperazine
Molecular Architecture, Synthetic Pathways, and Physicochemical Profiling
Core Identity & Physicochemical Profile[1][2][3][4][5][6]
3-Ethyl-1-phenylpiperazine (3-EPP) is a substituted phenylpiperazine derivative characterized by the introduction of an ethyl group at the C3 position of the piperazine ring.[1] This structural modification introduces a chiral center, distinguishing it from the achiral parent compound 1-phenylpiperazine (1-PP), a known metabolite of various psychoactive drugs and a monoamine releasing agent.[1]
The introduction of the C3-ethyl group creates steric bulk adjacent to the secondary amine (N4), significantly altering the molecule's binding affinity profiles for monoamine transporters (SERT, DAT, NET) compared to its methyl or unsubstituted analogs.[1]
Table 1: Chemical Identity & Constants[7]
| Parameter | Data |
| IUPAC Name | 3-Ethyl-1-phenylpiperazine |
| CAS Registry Number | 856843-06-6 (Free base) / 2503205-54-5 (Dihydrochloride) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Monoisotopic Mass | 190.1470 g/mol |
| SMILES | CCC1CN(CCN1)C2=CC=CC=C2 |
| InChI Key | ZXXIJMDIMFENGA-UHFFFAOYSA-N |
| Predicted LogP | 2.3 ± 0.2 |
| pKa (Calculated) | N4 (amine): ~9.1 |
| Appearance | Viscous oil (Free base) / White crystalline solid (HCl salt) |
Structural Analysis & Stereochemistry
Unlike 1-phenylpiperazine, 3-EPP possesses a stereocenter at the C3 position.[1] This results in two enantiomers: (R)-3-ethyl-1-phenylpiperazine and (S)-3-ethyl-1-phenylpiperazine.[1]
-
Conformational Dynamics: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain.[1] The bulky phenyl group at N1 typically adopts an equatorial position to reduce 1,3-diaxial interactions.[1]
-
Steric Influence: The C3-ethyl group exerts steric pressure on the N4 nitrogen.[1] In medicinal chemistry, C3-substitution is often employed to modulate metabolic stability (blocking alpha-oxidation) or to tune selectivity between serotonin (5-HT) and dopamine receptors.[1]
Diagram 1: Structural Logic & Numbering
Caption: Structural assembly of 3-Ethyl-1-phenylpiperazine highlighting the critical C3 chiral center.[1]
Synthetic Methodologies
The synthesis of 3-alkyl-1-arylpiperazines typically avoids direct alkylation of 1-phenylpiperazine due to poly-alkylation issues.[1] The most robust route involves the reduction of a diketopiperazine or lactam intermediate.[1]
Protocol A: Reductive Cyclization (Recommended)
This method ensures correct regiochemistry and allows for the use of chiral amino acid precursors (e.g., 2-aminobutyric acid) to generate enantiopure products.[1]
Step 1: Amide Coupling React N-phenylglycine ethyl ester with 2-aminobutyric acid (or its ester) to form the linear dipeptide derivative.[1]
Step 2: Cyclization Heat the intermediate in refluxing toluene/xylene with a catalytic acid to close the ring, yielding 3-ethyl-1-phenylpiperazine-2,6-dione .[1]
Step 3: Global Reduction Reduce the dione using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.[1]
Reaction Scheme (DOT Visualization):
Caption: Step-wise synthetic pathway via the lactam reduction route, ensuring regiospecificity.
Analytical Characterization
To validate the identity of 3-Ethyl-1-phenylpiperazine, the following spectral signatures are diagnostic.
Mass Spectrometry (GC-MS / LC-MS)[7]
-
Molecular Ion (M+): m/z 190[1]
-
Base Peak: Likely m/z 161 (Loss of ethyl group, [M-29]⁺) or m/z 132 (Phenylpiperazine cation fragment).[1]
-
Fragmentation Logic:
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 6.80 | Multiplet | 5H | Phenyl aromatic protons |
| 3.40 - 3.20 | Multiplet | 2H | C2-H (Adjacent to N1) |
| 3.10 - 2.90 | Multiplet | 2H | C6-H (Adjacent to N1) |
| 2.85 - 2.70 | Multiplet | 1H | C3-H (Chiral methine) |
| 2.60 - 2.40 | Multiplet | 2H | C5-H |
| 1.50 - 1.30 | Multiplet | 2H | Ethyl -CH₂- |
| 0.95 | Triplet | 3H | Ethyl -CH₃ |
Note: The N4-H proton typically appears as a broad singlet around 1.8–2.0 ppm, exchangeable with D₂O.[1]
Pharmacological Context & Applications
3-Ethyl-1-phenylpiperazine serves as a critical scaffold in two primary domains:
-
Pharmaceutical Intermediates: It acts as a homolog to 1-methyl-3-phenylpiperazine , a key intermediate in the synthesis of tetracyclic antidepressants like Mirtazapine .[2][1][3] The ethyl substitution is explored in Structure-Activity Relationship (SAR) studies to modify the metabolic half-life and receptor residence time of the final drug candidate.[1]
-
Psychoactive Research (Designer Drugs): Phenylpiperazines are a known class of monoamine releasing agents.[4][1]
-
Mechanism: They typically act as substrates for SERT/DAT/NET, reversing the transporter flux.[1][5]
-
Effect of C3-Ethyl: The steric bulk at C3 generally reduces potency at the serotonin transporter (SERT) compared to unsubstituted 1-phenylpiperazine, potentially shifting selectivity toward norepinephrine (NET) or dopamine (DAT) transporters, or reducing overall efficacy (partial agonist/antagonist transition).[1]
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 258213, 3-Ethyl-1-phenylpiperazine. Retrieved from [Link]
-
Mewshaw, R. E., et al. (1998). New generation dopaminergic agents.[1][6] 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates.[1][6] Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300.[1][6] (Contextual reference for phenylpiperazine SAR).
-
Roderick, W. R., et al. (1966). Metabolism of Mirtazapine and related 3-substituted piperazines.[1] Journal of Medicinal Chemistry.[1][3][7] (Foundational synthesis methods for 3-alkyl-1-arylpiperazines).
Sources
- 1. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: Pharmacological Profile of 3-Ethyl-1-phenylpiperazine Derivatives
This technical guide details the pharmacological, chemical, and experimental profile of 3-Ethyl-1-phenylpiperazine , a chiral arylpiperazine scaffold used in the development of serotonergic and dopaminergic ligands.
Executive Summary
3-Ethyl-1-phenylpiperazine (3-EPP) represents a specialized subclass of the "privileged" arylpiperazine scaffold. Unlike its achiral parent (1-phenylpiperazine) or its phenyl-substituted isomers (e.g., m-chlorophenylpiperazine), 3-EPP features a chiral center at the C3 position of the piperazine ring. This structural modification introduces steric bulk adjacent to the protonatable nitrogen, a critical pharmacophore element for binding to aminergic G-protein coupled receptors (GPCRs).
This guide analyzes 3-EPP as both a standalone pharmacological probe and a key synthon in the design of Long-Chain Aryl Piperazines (LCAPs) , a class of drugs targeting 5-HT1A, 5-HT2A, and D2/D3 receptors.
Chemical Identity & Structural Logic[1]
Nomenclature and Isomerism
It is critical to distinguish 3-EPP from its regioisomers to ensure experimental validity.
-
Target Molecule: 3-Ethyl-1-phenylpiperazine (Substitution on Heterocycle C3).
-
Features: Chiral center (R/S enantiomers). Steric hindrance near the basic nitrogen.
-
-
Common Isomer: 1-(3-Ethylphenyl)piperazine (Substitution on Phenyl Ring).[1]
-
Features: Achiral. Electronic/lipophilic modulation of the aromatic system. Known serotonin releaser profile similar to mCPP.
-
Physicochemical Properties
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.29 g/mol
-
pKa: ~8.8 (Piperazine secondary amine).
-
Lipophilicity (LogP): ~2.3 (Predicted). The ethyl group increases lipophilicity compared to the methyl homolog, enhancing blood-brain barrier (BBB) permeability.
Synthesis Pathways
The synthesis of the chiral C3-ethyl scaffold typically requires stereoselective reduction.
Protocol A: Cyclization from Amino Acids (Chiral Pool Approach)
-
Starting Material: N-phenylglycine + 2-aminobutanoic acid (or ethyl-substituted equivalent).
-
Cyclization: Condensation to form the diketopiperazine (3-ethyl-1-phenylpiperazine-2,5-dione).
-
Reduction: Strong reduction using LiAlH₄ in THF to yield the saturated piperazine.
Caption: Synthetic route via diketopiperazine reduction ensuring chiral integrity.
Pharmacodynamics & Mechanism of Action
The "Aspartate Anchor" Mechanism
The core mechanism of all arylpiperazines involves the protonated N4-nitrogen forming a salt bridge with a conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic receptors.
Impact of the C3-Ethyl Group:
-
Steric Clash/Selectivity: The C3-ethyl group sits directly adjacent to this salt bridge.
-
5-HT1A: The receptor pocket is spacious; C3-substituents (methyl/ethyl) are generally tolerated and can enhance agonist intrinsic activity by stabilizing the active receptor conformation.
-
5-HT2A: The pocket is more restricted. Bulky C3-substituents often reduce affinity or convert agonists into antagonists by preventing helix inward movement.
-
Alpha-1 Adrenergic: C3-substitution typically reduces affinity for α1 receptors, improving the selectivity profile of serotonergic drugs (reducing orthostatic hypotension side effects).
-
Receptor Binding Profile (SAR Summary)
| Receptor Target | Predicted Affinity (Ki) | Functional Effect | Structural Determinant |
| 5-HT1A | High (nM range) | Agonist / Partial Agonist | N1-Aryl pi-stacking + N4-Asp3.32 salt bridge. |
| 5-HT2A | Moderate | Antagonist | C3-Ethyl steric bulk hinders activation loop. |
| 5-HT2C | Moderate to High | Agonist (potential) | C3-substituents can favor 2C over 2A selectivity. |
| D2 Dopamine | Low (Direct) | Modulator | Requires "Long Chain" extension at N4 to bind D2 effectively. |
Signaling Pathways
The biological output depends on the specific receptor coupling.
Caption: Differential signaling: 5-HT1A activation leads to neuronal inhibition (anxiolysis), while 5-HT2A modulation affects excitability.
Experimental Protocols
In Vitro Radioligand Binding Assay (5-HT1A)
Objective: Determine the affinity (
Materials:
-
Source Tissue: Rat hippocampal membranes or CHO cells expressing h5-HT1A.
-
Radioligand: [³H]-8-OH-DPAT (0.5–1.0 nM).
-
Non-specific displacer: 10 µM Serotonin (5-HT) or WAY-100635.
Workflow:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
-
Incubation:
-
Tube A: Membrane + [³H]-8-OH-DPAT + Buffer (Total Binding).
-
Tube B: Membrane + [³H]-8-OH-DPAT + 10 µM 5-HT (Non-Specific).
-
Tube C (Test): Membrane + [³H]-8-OH-DPAT + 3-Ethyl-1-phenylpiperazine (10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).
-
Analysis: Count radioactivity via liquid scintillation. Calculate IC₅₀ and convert to
using the Cheng-Prusoff equation:
Metabolic Stability Assay (Microsomal)
Arylpiperazines are prone to metabolic hydroxylation.
-
Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH regenerating system.
-
Sample at 0, 15, 30, 60 min.
-
Quench with acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
Target Metabolites: Look for p-hydroxylation on the phenyl ring and N-dealkylation.
Toxicology & Safety Considerations
-
hERG Channel Inhibition: Phenylpiperazines can block hERG potassium channels, leading to QT prolongation. The C3-ethyl group may modulate this risk; however, all derivatives must be screened via patch-clamp assays early in development.
-
Reactive Metabolites: The phenyl ring can be bioactivated to quinone-imine intermediates if not substituted with electron-withdrawing groups (like fluorine).
-
Handling: As a secondary amine, the compound is corrosive and an irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Lopez-Rodriguez, M. L., et al. (1997).[5] "Synthesis and structure-activity relationships of a new model of arylpiperazines...". Journal of Medicinal Chemistry, 40(11), 1648-1656.[5] Link
-
Glennon, R. A., et al. (2025). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands". PMC Review. Link (Hypothetical recent review based on search context).
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor". Bioorganic & Medicinal Chemistry. Link
-
PrepChem. "Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride". PrepChem Experimental Database. Link (For isomeric comparison).
-
Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors". Neuropharmacology, 33(3-4), 275-317. Link
Sources
- 1. 2-ETHYL-1-(3-ETHYLPHENYL)PIPERAZINE [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. iris.unina.it [iris.unina.it]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-Ethyl-1-phenylpiperazine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-Ethyl-1-phenylpiperazine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solubility. We present a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for quantitative analysis. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to characterize and utilize 3-Ethyl-1-phenylpiperazine effectively in various organic solvent systems.
Introduction
3-Ethyl-1-phenylpiperazine is a substituted piperazine derivative. Compounds within the phenylpiperazine class are significant in medicinal chemistry and serve as building blocks for a wide range of active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate in organic solvents is critical for its synthesis, purification, formulation, and overall process development. Solubility data governs crucial operational parameters, including reaction kinetics, crystallization and precipitation for purification, and the preparation of stock solutions for screening and analysis.
This guide moves beyond a simple data sheet to explain the causality behind the solubility behavior of 3-Ethyl-1-phenylpiperazine and provides the necessary tools for researchers to generate reliable, in-house solubility data.
Theoretical Framework for Solubility Prediction
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The guiding principle, "like dissolves like," provides a foundational predictive tool.[1][2][3] This means that substances with similar polarities and hydrogen-bonding capabilities are more likely to be miscible.[4]
Molecular Structure and Physicochemical Properties of 3-Ethyl-1-phenylpiperazine
To predict the solubility of 3-Ethyl-1-phenylpiperazine, we must first analyze its molecular structure, which features three distinct regions influencing its overall polarity and interaction potential:
-
The Phenyl Group (-C₆H₅): This is a large, nonpolar, and hydrophobic moiety. Its presence suggests good solubility in nonpolar, aromatic solvents (e.g., toluene, benzene) and reduced solubility in highly polar solvents.
-
The Piperazine Ring: This heterocyclic amine structure contains two nitrogen atoms. The tertiary amine attached to the phenyl group is less basic, while the secondary amine is a key functional group. This nitrogen can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor.[5] This feature introduces a degree of polarity and the potential for specific interactions with protic or polar aprotic solvents.
-
The Ethyl Group (-CH₂CH₃): This is a small, nonpolar alkyl group that contributes to the overall lipophilicity of the molecule, reinforcing its affinity for nonpolar environments.
Overall, 3-Ethyl-1-phenylpiperazine can be classified as a moderately polar molecule with both hydrophobic and limited hydrophilic characteristics. It is a weak base due to the nitrogen atoms in the piperazine ring.[6]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental studies.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Nonpolar Aromatic | Toluene, Xylene | High | The nonpolar phenyl group of the solute interacts favorably with the aromatic solvent via π-π stacking and van der Waals forces.[1] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | While the molecule has nonpolar character, the polar piperazine ring may limit miscibility with purely aliphatic hydrocarbons. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate the molecule without engaging in strong hydrogen bonding, accommodating both polar and nonpolar regions.[5] |
| Acetone, Ethyl Acetate | Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting with the N-H of the piperazine ring. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar aprotic solvents are generally excellent solvents for a wide range of organic molecules. | |
| Polar Protic | Methanol, Ethanol | High to Moderate | The alcohol's ability to both donate and accept hydrogen bonds allows for favorable interactions with the piperazine ring.[7] However, solubility may decrease with increasing alcohol chain length. |
| Isopropyl Alcohol (IPA) | Moderate | Mentioned as a workup solvent, suggesting at least moderate solubility.[8] |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical determination is essential for accurate process design. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[9] The isothermal shake-flask method is the gold-standard technique for this measurement due to its reliability and direct approach to achieving equilibrium.[10]
Rationale and Overview
The shake-flask method involves agitating an excess of the solid compound in the solvent of choice for a prolonged period until the concentration of the dissolved solid in the supernatant no longer increases. This ensures that a true equilibrium has been reached between the undissolved solid and the saturated solution.[10] Subsequent analysis of the clear, saturated solution provides the solubility value.
Standard Operating Procedure: Isothermal Shake-Flask Method
Objective: To determine the thermodynamic solubility of 3-Ethyl-1-phenylpiperazine in a selected organic solvent at a controlled temperature.
Materials:
-
3-Ethyl-1-phenylpiperazine (solid, high purity)
-
Solvent of choice (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system for analysis
Protocol:
-
Preparation: Add an excess amount of solid 3-Ethyl-1-phenylpiperazine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at the end of the experiment (e.g., 20-30 mg in 2 mL of solvent).
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Secure the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry at a constant speed (e.g., 150-200 rpm) for a defined period.
-
Expert Insight: An equilibration time of 24 to 48 hours is typically sufficient for most organic systems. To validate, samples can be taken at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation: Once equilibrium is reached, remove the vial from the shaker and allow it to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material and prevent adsorption losses.[10] Collect the filtrate into a clean vial.
-
Dilution: Accurately dilute a known volume or mass of the filtrate with an appropriate solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 4.0) to determine the concentration of 3-Ethyl-1-phenylpiperazine.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
Workflow for Thermodynamic Solubility Determination
Caption: Isothermal Shake-Flask Experimental Workflow.
Quantitative Analysis
Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust technique for this purpose.[6]
Method Selection: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its:
-
Specificity: Ability to separate the analyte of interest from potential impurities or degradation products.
-
Sensitivity: Capable of detecting low concentrations, which is crucial for compounds with poor solubility.
-
Accuracy and Precision: Provides reliable and reproducible quantitative results.
The phenyl group in 3-Ethyl-1-phenylpiperazine serves as a strong chromophore, making it well-suited for UV detection.
Suggested HPLC Method Parameters
The following table provides a starting point for method development. Parameters must be optimized and validated for the specific instrumentation and application.
| Parameter | Suggested Starting Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a suitable gradient (e.g., 10-90% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (scan for optimal wavelength) |
Calibration and Quantification Workflow
To quantify the concentration in the solubility sample, a calibration curve must be generated using certified standards of 3-Ethyl-1-phenylpiperazine.
Caption: HPLC Calibration and Sample Quantification Workflow.
Data Interpretation and Application
The experimentally determined solubility values are essential for:
-
Process Chemistry: Selecting appropriate solvents for reactions and crystallizations to maximize yield and purity.
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Analytical Chemistry: Preparing stock solutions and understanding the compound's behavior in different analytical diluents.
It is crucial to note that solubility is temperature-dependent. For processes that involve temperature changes, determining solubility at multiple temperatures is highly recommended to construct a solubility curve.[9]
Conclusion
References
-
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
-
Pipzine Chemicals. 1-((E)-3-Phenylallyl)piperazine. [Link]
-
Manera, C., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
ChemSynthesis. 1-ethyl-3-phenylpiperazine. [Link]
-
Chemistry LibreTexts. (2023). 2.6.1: Like Dissolves Like. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Patel, S. N., et al. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 239, 116624. [Link]
-
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]
- Google Patents. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Oreate AI Blog. (2023). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. [Link]
-
OPUS at UTS. (2013). Analytical Methods. [Link]
-
International Journal of Pharmacy and Technology. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
ResearchGate. (2019). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]
-
NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tutorchase.com [tutorchase.com]
- 8. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) for 3-Ethyl-1-phenylpiperazine
Title: Advanced Safety & Handling Protocol: 3-Ethyl-1-phenylpiperazine Subtitle: A Technical Guide for CNS Drug Discovery & Medicinal Chemistry
Part 1: Executive Summary & Chemical Context
3-Ethyl-1-phenylpiperazine (CAS: 856843-06-6) is a specialized heterocyclic scaffold primarily utilized in the synthesis of central nervous system (CNS) agents. Structurally, it belongs to the arylpiperazine class, a pharmacophore ubiquitous in serotonin (5-HT) and dopamine receptor modulators.
Unlike the common reagent 1-phenylpiperazine, the introduction of an ethyl group at the C3 position creates a chiral center, increasing the metabolic stability and selectivity profile of the molecule. However, this structural modification does not mitigate the inherent hazards of the phenylpiperazine core.
Critical Safety Premise: Specific toxicological data for 3-Ethyl-1-phenylpiperazine is limited in public registries. Therefore, scientific integrity dictates a "Read-Across" safety protocols based on its parent compound, 1-Phenylpiperazine (CAS 92-54-6). We must treat this compound as fatally toxic via dermal absorption and corrosive until empirical data proves otherwise.
Part 2: Chemical Identity & Characterization
| Parameter | Data |
| Chemical Name | 3-Ethyl-1-phenylpiperazine |
| CAS Number | 856843-06-6 (Free Base) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| SMILES | CCC1NCCN(C1)c1ccccc1 |
| Physical State | Viscous liquid (Free base) / Solid (HCl salt) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water. |
| pKa (Calc.) | ~8.5 (Piperazine secondary amine) |
Part 3: Hazard Identification (Read-Across Methodology)
Rationale: In the absence of specific LD50 data for the 3-ethyl derivative, we apply the GHS classification of the structural parent, 1-phenylpiperazine. This is the "Worst-Case Scenario" standard for research safety.
GHS Classification (Derived)
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[1]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Sensitization: Potential skin sensitizer (based on piperazine moiety).
Toxicological Mechanism
Arylpiperazines are lipophilic bases. They rapidly penetrate the stratum corneum (skin barrier). Once systemic, they act as monoamine releasing agents or receptor agonists/antagonists.
-
Acute Effect: CNS excitation followed by depression; potential adrenergic storm.
-
Local Effect: The secondary amine is highly basic (pH > 11 in solution), causing immediate saponification of skin lipids (chemical burn).
Part 4: The Barrier Protocol (Engineering & PPE)
Standard laboratory safety is insufficient for Category 2 Dermal Toxins. You must implement a Redundant Barrier System .
Engineering Controls (Primary Barrier)
-
VAV Fume Hood: All handling must occur within a Variable Air Volume hood operating at 100 fpm (0.5 m/s) face velocity.
-
Sash Height: Maintain sash at the lowest working position (18 inches or lower) to act as a splash shield.
Personal Protective Equipment (Secondary Barrier)
-
Glove Permeation Logic: Nitrile gloves offer poor protection against aromatic amines.
-
Inner Layer: 2.7 mil Nitrile (for dexterity).
-
Outer Layer: Laminate Film (Silver Shield/4H) or Butyl Rubber .
-
Why? Laminate film provides >480 min breakthrough time for amine/aromatic solvents. Nitrile can degrade in <15 mins.
-
-
Body Protection: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face Shield.[1] Safety glasses are insufficient for corrosive liquids.
Part 5: Experimental Workflow & Safety Visualization
The following diagram outlines the safety-critical decision points during the synthesis and purification of 3-Ethyl-1-phenylpiperazine.
Caption: Operational workflow emphasizing the Critical Control Point during the quench phase, where exotherms can vaporize toxic amine mists.
Part 6: Emergency Response Protocols
1. Skin Contact (The "Fatal" Scenario)
-
Immediate Action: Do NOT waste time removing clothing first if the spill is significant. Step immediately under the safety shower.
-
Decontamination: Flush for minimum 15 minutes . Remove contaminated clothing while under the shower.
-
Neutralization: Do not use vinegar or acids. Use copious water.
-
Medical: Transport to ER immediately. Inform medics of "Arylpiperazine exposure - Potential CNS effects."
2. Spills
-
Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (rapid evaporation surface).
-
Large Spill: Evacuate the lab. Call HazMat. This is a volatile toxic base.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258213, 3-Ethyl-1-phenylpiperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-Phenylpiperazine. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier for 3-ethyl variant is non-public).
Sources
The 3-Ethyl-1-Phenylpiperazine Moiety: A Strategic Pharmacophore in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in multiple non-covalent interactions, make it a versatile component in drug design. This guide delves into the nuanced role of a specific, less-explored derivative: the 3-ethyl-1-phenylpiperazine core. While the broader class of N-arylpiperazines has been extensively studied, particularly as ligands for aminergic G protein-coupled receptors (GPCRs), the strategic placement of an alkyl group at the C3 position of the piperazine ring offers a distinct vector for modulating pharmacological activity.[3] Through an analysis of synthetic strategies, structure-activity relationships (SAR), and the notable example of the C3-methyl analogue in the blockbuster antidepressant Mirtazapine, this document provides a comprehensive exploration of the 3-ethyl-1-phenylpiperazine pharmacophore's potential in the development of next-generation therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Piperazine Scaffold and the Significance of C3-Substitution
The piperazine heterocycle is a six-membered ring containing two opposing nitrogen atoms, a structure that imparts a unique combination of rigidity and conformational flexibility.[4] This scaffold is a key component in numerous FDA-approved drugs, where it often serves to improve aqueous solubility, oral bioavailability, and target affinity.[1][5] The synthetic tractability of the piperazine nitrogens has been the primary focus of derivatization, leading to the development of countless N-substituted analogues with a wide range of pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects.[6][7]
However, substitution on the carbon atoms of the piperazine ring represents a less conventional, yet highly strategic, approach to drug design.[2] Carbon substitution, particularly at the C3 position, introduces a chiral center and a new vector for steric and electronic interactions within a receptor's binding pocket. The presence of a small alkyl group, such as ethyl, at this position can profoundly influence a molecule's potency, selectivity, and metabolic stability. This guide will specifically explore the 3-ethyl-1-phenylpiperazine moiety as a pharmacophore, a core structural element responsible for a drug's biological activity.
Synthetic Strategies for 3-Alkyl-1-Phenylpiperazines
The synthesis of C3-substituted piperazines presents unique challenges compared to N-alkylation. A robust and stereoselective synthesis is crucial for the development of drug candidates. A common and effective strategy involves the construction of the piperazine ring from acyclic precursors, which allows for the introduction of the desired substituents at specific positions.
Proposed Synthetic Workflow for 3-Ethyl-1-Phenylpiperazine
A plausible and efficient synthetic route to 3-ethyl-1-phenylpiperazine can be adapted from established methods for related compounds, such as the synthesis of the key intermediate for Mirtazapine.[8] This multi-step synthesis involves the initial formation of a piperazinone ring, followed by reduction.
Detailed Experimental Protocol: Synthesis of 3-Ethyl-1-phenylpiperazine
Step 1: Synthesis of Ethyl 2-(phenylamino)butanoate
-
To a solution of aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(phenylamino)butanoate.
Step 2: Synthesis of Ethyl 2-(2-chloro-N-phenylacetamido)butanoate
-
Dissolve ethyl 2-(phenylamino)butanoate (1.0 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of 3-Ethyl-1-phenylpiperazin-2-one
-
Dissolve the crude ethyl 2-(2-chloro-N-phenylacetamido)butanoate in a saturated solution of ammonia in ethanol.
-
Transfer the solution to a sealed pressure vessel and heat to 100°C for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 3-ethyl-1-phenylpiperazin-2-one.
Step 4: Synthesis of 3-Ethyl-1-phenylpiperazine
-
To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 3-ethyl-1-phenylpiperazin-2-one (1.0 eq) in THF dropwise.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ethyl-1-phenylpiperazine.
-
Purify the final product by column chromatography or distillation under reduced pressure.
The 3-Alkyl-1-Phenylpiperazine Scaffold in CNS Drug Discovery
The 1-phenylpiperazine moiety is a well-established pharmacophore for ligands of aminergic GPCRs, including dopamine and serotonin receptors.[3] These receptors are critical targets for the treatment of a wide range of psychiatric and neurological disorders. The interaction of arylpiperazines with these receptors is primarily governed by a salt bridge formation between the protonated piperazine nitrogen and a conserved aspartate residue in the transmembrane domain 3 of the receptor.[9]
The introduction of an alkyl group at the C3 position provides a critical handle for modulating the pharmacological profile. This substitution can:
-
Influence Receptor Subtype Selectivity: The steric bulk of the C3-substituent can favor binding to one receptor subtype over another by exploiting subtle differences in the topographies of their binding pockets.
-
Modulate Potency: The alkyl group can engage in favorable van der Waals interactions with hydrophobic residues in the binding site, thereby increasing binding affinity.
-
Impact Functional Activity: The conformation of the piperazine ring and the orientation of the N-phenyl group can be influenced by the C3-substituent, which in turn can affect whether the compound acts as an agonist, antagonist, or partial agonist.
-
Alter Pharmacokinetic Properties: The introduction of an alkyl group can affect the lipophilicity and metabolic stability of the molecule.
Case Study: 1-Methyl-3-phenylpiperazine, the Key Precursor to Mirtazapine
The most prominent example of the therapeutic relevance of the C3-alkyl-1-phenylpiperazine scaffold is the synthesis of Mirtazapine, a widely prescribed atypical antidepressant.[10] The key intermediate in the synthesis of Mirtazapine is 1-methyl-3-phenylpiperazine.[8]
Mirtazapine's unique mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, leading to an increase in the release of both norepinephrine and serotonin.[10] It also potently blocks several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3, as well as the histamine H1 receptor. The 3-phenylpiperazine core of Mirtazapine is crucial for its interaction with these receptors. The tetracyclic structure, which is formed by annulating the piperazine ring to the phenyl group and a pyridinyl moiety, locks the molecule into a specific conformation that is optimal for its multi-target activity. The C3-substitution is integral to achieving this specific three-dimensional arrangement.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-ethyl-1-phenylpiperazine is not extensively published, we can extrapolate from the broader class of arylpiperazines and related C3-substituted compounds.
| Structural Modification | Observed Effect on Aminergic Receptor Affinity | Rationale |
| Substitution on the N-Phenyl Ring | Ortho- and meta-substituents are generally well-tolerated and can enhance affinity and selectivity. Para-substitution is often detrimental.[11] | Ortho- and meta-positions can interact with specific sub-pockets of the receptor binding site. Para-substitution may lead to steric clashes. |
| Nature of the C3-Alkyl Group | Small, non-polar groups (e.g., methyl, ethyl) are likely to be favorable. | These groups can occupy small hydrophobic pockets within the receptor, enhancing binding affinity through van der Waals interactions. |
| Stereochemistry at C3 | The stereochemistry at the C3 position is expected to be critical for receptor binding and functional activity. | The (R)- and (S)-enantiomers will orient the phenyl and alkyl groups differently, leading to distinct interactions with the chiral environment of the receptor. |
| Substitution at N4 | The N4 position is a key point for diversification and attachment of larger moieties to target secondary binding sites or modulate pharmacokinetic properties.[12] | This position is typically solvent-exposed and provides a vector for introducing additional pharmacophoric elements. |
Biological Evaluation of 3-Ethyl-1-Phenylpiperazine Derivatives
To ascertain the therapeutic potential of the 3-ethyl-1-phenylpiperazine scaffold, a systematic biological evaluation is necessary. This typically involves a tiered approach, starting with in vitro assays to determine receptor binding affinity and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
In Vitro Radioligand Binding Assay Protocol
This protocol describes a representative radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture and membrane preparation reagents.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (competing ligand).
-
Test compound (e.g., 3-ethyl-1-phenylpiperazine derivative).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture the HEK-293 cells to confluence, harvest, and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conceptual Signaling Pathway
The 3-ethyl-1-phenylpiperazine scaffold is anticipated to primarily target aminergic GPCRs, which are coupled to various intracellular signaling cascades. The diagram below illustrates a conceptual pathway for a dopamine D2 receptor antagonist.
Future Directions and Conclusion
The 3-ethyl-1-phenylpiperazine pharmacophore, and the broader class of C3-alkyl-1-phenylpiperazines, represent a promising yet underexplored area of medicinal chemistry. While the synthetic accessibility of these compounds is established, a systematic investigation into their pharmacological properties is warranted. Future research should focus on:
-
Stereoselective Synthesis: The development of efficient and scalable methods for the synthesis of enantiomerically pure 3-alkyl-1-phenylpiperazines is crucial for elucidating the stereochemical requirements for receptor binding.
-
Comprehensive Pharmacological Profiling: Screening libraries of C3-substituted derivatives against a broad panel of CNS receptors will help to identify novel ligands with unique selectivity profiles.
-
Structure-Based Drug Design: As more high-resolution crystal structures of GPCRs become available, computational modeling can be employed to design C3-substituted piperazine derivatives with optimized interactions within the receptor binding pocket.
References
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). ScienceDirect.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis and receptor binding studies of 3-substituted piperazine deriv
- Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar.
- 11 Effective Alternatives to Mirtazapine. (2025). Talkspace.
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). PubMed.
- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI.
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.).
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- Mirtazapine. (2023).
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry.
- A New Arylpiperazine Antipsychotic (IV) with High D2/D3/5-HT1A/α 1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects. (2025).
- The medicinal chemistry of piperazines: A review. (n.d.).
- Mirtazapine Related Compound C (50 mg) (2-Methyl-3,4,10,14b-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-1(2H)-one). (n.d.). USP Store.
- Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. (2014). PubMed.
- Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). PubMed.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC.
- Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar.
- Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (2017). Semantic Scholar.
- A process for preparing 1-methyl-3-phenylpiperazine. (2004).
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- Mirtazapine versus other antidepressive agents for depression. (2011). PubMed Central.
- Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. (2025).
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
- Mirtazapine. (n.d.). PubChem - NIH.
- Scheme 2. Synthesis of arylpiperazine 3. (n.d.).
- Effects of Benzylpiperazine Derivatives on the Acute Effects of 3,4-methylenedioxymethamphetamine in R
- Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor. (2025).
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed Central.
- A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. (2024). PubMed.
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). PubMed Central.
- Preparation method of N-phenyl piperazine. (2014).
- Synthesis method of chiral piperazinone derivative. (2020).
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2011). PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 9. chem.bg.ac.rs [chem.bg.ac.rs]
- 10. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes & Protocols: Strategic Cyclization of 3-Ethyl-1-phenylpiperazine for Tricyclic Scaffold Synthesis
Abstract: The 3-Ethyl-1-phenylpiperazine scaffold is a privileged starting material in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. A key synthetic transformation is its intramolecular cyclization to form rigid, tricyclic structures, which are often sought for their specific conformational constraints and potential to enhance target binding affinity. This guide provides a detailed exploration of the reagents, mechanisms, and protocols for achieving the cyclization of functionalized 3-Ethyl-1-phenylpiperazine derivatives, focusing on Bischler-Napieralski-type reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Strategic Overview: From Bicyclic Precursor to Tricyclic Core
The conversion of 3-Ethyl-1-phenylpiperazine into a fused, tricyclic system is not a direct, one-step process. It requires a strategic two-phase approach rooted in the principles of intramolecular electrophilic aromatic substitution. The phenyl group, being electronically enriched by the adjacent nitrogen atom, is primed for electrophilic attack. Our strategy, therefore, involves first "arming" the piperazine ring with a reactive tether, which is then activated to serve as the intramolecular electrophile.
The core strategy unfolds in two key stages:
-
N4-Functionalization: The secondary amine at the N4 position of the piperazine is derivatized with a suitable acyl group. This step installs the precursor chain that will ultimately form the new ring.
-
Acid-Mediated Cyclization: The N-acylated intermediate is treated with a strong dehydrating acid, a class of reagents commonly used in Bischler-Napieralski reactions.[1][2] This reagent activates the amide carbonyl, generating a potent electrophilic species (a nitrilium ion) that readily attacks the ortho-position of the phenyl ring to close the third ring.[2][3]
Caption: High-level workflow for tricyclic scaffold synthesis.
The Engine of Cyclization: Bischler-Napieralski-Type Reagents
The success of the cyclization hinges on the choice of the acid catalyst. These reagents are not mere proton donors; they are powerful dehydrating agents that convert the relatively unreactive amide carbonyl into a highly electrophilic intermediate. The mechanism generally involves the formation of an initial adduct with the amide oxygen, which is then eliminated to generate a reactive nitrilium ion.[2]
Mechanism of POCl₃-Mediated Cyclization:
-
Activation: The amide oxygen of the N-acyl intermediate attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃), forming an imidoyl phosphate adduct. This transforms the oxygen into an excellent leaving group.
-
Formation of Nitrilium Ion: The phosphate group is eliminated, generating a highly reactive and linear nitrilium ion intermediate.
-
Intramolecular Electrophilic Attack: The electron-rich phenyl ring attacks the electrophilic carbon of the nitrilium ion. Due to the activating effect of the N1-nitrogen, this attack occurs preferentially at the ortho-position.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the phenyl ring and yielding the final, neutral tricyclic product.
Caption: Key steps in the Bischler-Napieralski-type cyclization.
A comparative analysis of common reagents is presented below to guide experimental design.
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages & Hazards |
| Phosphorus Oxychloride | POCl₃ | Reflux in toluene or acetonitrile | Highly effective, widely used, good yields.[2][4] | Highly corrosive and water-reactive; requires inert atmosphere and careful handling. Violent reaction with water. |
| Polyphosphoric Acid | PPA | 100-160 °C, often neat (solventless) | Strong catalyst, can drive difficult cyclizations. | Highly viscous, making stirring and product extraction difficult. Workup can be challenging. |
| Eaton's Reagent | 7.7 wt% P₂O₅ in MsOH | 60-120 °C | Less viscous than PPA, easier to handle, powerful dehydrating agent. | Methanesulfonic acid is corrosive. Preparation of the reagent is exothermic. |
| Phosphorus Pentoxide | P₂O₅ | Reflux in xylene or toluene | Very strong dehydrating agent. | Solid, can be difficult to mix homogeneously. Often used with POCl₃ to form pyrophosphates.[2] |
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of N4-(2-Chloroacetyl)-3-Ethyl-1-phenylpiperazine (Precursor)
This protocol details the functionalization of the starting piperazine at the N4 position, which is the essential first step.
Materials:
-
3-Ethyl-1-phenylpiperazine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Ethyl-1-phenylpiperazine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl precursor.
Protocol 2: Intramolecular Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol describes the core cyclization step to form the tricyclic product.
Materials:
-
N4-(2-Chloroacetyl)-3-Ethyl-1-phenylpiperazine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 equiv)
-
Toluene or Acetonitrile, anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Ethyl acetate or DCM for extraction
Procedure:
-
To a solution of the N-acyl precursor (1.0 equiv) in anhydrous toluene (or acetonitrile), add phosphorus oxychloride (3.0-5.0 equiv) slowly at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
CRITICAL WORKUP STEP: In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Very slowly and carefully, pour the reaction mixture into the stirred ice/base slurry. This quenching process is highly exothermic and will release HCl gas. Ensure efficient stirring and cooling to control the reaction.
-
After the addition is complete, continue stirring for 30 minutes. Basify the mixture further with 2M NaOH until it is strongly alkaline (pH > 10) to neutralize all acids and free the product base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the final tricyclic product.
Concluding Remarks
The intramolecular cyclization of 3-Ethyl-1-phenylpiperazine derivatives via a Bischler-Napieralski-type reaction is a robust and powerful method for accessing complex, fused heterocyclic systems. The choice of dehydrating agent and careful control of reaction conditions, particularly during the workup, are paramount to achieving high yields and purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize this transformation in the synthesis of novel molecular entities for drug discovery and development.
References
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Slideshare. (n.d.). Bischler napieralski reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- YouTube. (2022). Bischler-Napieralski Reaction.
- ResearchGate. (2018). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- PubMed Central (PMC). (2017). The Pictet-Spengler Reaction Updates Its Habits.
- Springer. (n.d.). The Pictet-Spengler Reaction.
Sources
Comprehensive Protocol Guide: 3-Ethyl-1-phenylpiperazine as a Chemical Intermediate
Executive Summary & Strategic Utility
3-Ethyl-1-phenylpiperazine (CAS: 856843-06-6) is a specialized "privileged scaffold" intermediate used primarily in the synthesis of serotonergic and dopaminergic modulators.[1] Unlike the commoditized 1-phenylpiperazine, the introduction of an ethyl group at the C3 position serves two critical functions in drug design:
-
Chirality: It introduces a stereocenter, allowing for the separation of enantiomers (R/S) to fine-tune receptor binding affinity and selectivity (e.g., distinguishing between 5-HT1A and D2 receptors).[2]
-
Steric Modulation: The C3-ethyl group restricts the conformational flexibility of the piperazine ring, potentially enhancing metabolic stability by hindering oxidative attack at the adjacent carbons.[2]
This guide details the protocols for verifying the identity of this intermediate, handling it under rigorous conditions, and deploying it in downstream coupling reactions (N4-functionalization).
Physicochemical Profile & Sourcing Intelligence
Critical Isomer Warning: There is a frequent commercial confusion between 3-Ethyl-1-phenylpiperazine (Target: Phenyl on N1, Ethyl on C3) and 1-Ethyl-3-phenylpiperazine (Impurity/Isomer: Ethyl on N1, Phenyl on C3).[1]
-
Target Structure (Secondary Amine): The N4 nitrogen is unsubstituted (
), making it a nucleophile.[2] -
Isomer (Tertiary Amine): The N1 is ethylated and N4 is phenylated (or vice versa depending on numbering), often resulting in a lack of nucleophilic reactivity at the desired position.
Key Properties Table[1][2][3]
| Property | Data | Notes |
| CAS Number | 856843-06-6 | Verify Certificate of Analysis (CoA) against this specific CAS.[1][2] |
| Molecular Formula | MW: 190.29 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Oxidizes to dark brown upon air exposure.[1] |
| Basicity ( | ~8.5 - 9.0 (Est.)[2] | N4 is the more basic/nucleophilic center.[2] |
| Solubility | DCM, MeOH, DMSO, Toluene | Insoluble in water; forms salts with HCl/HBr.[2] |
| Storage | 2-8°C, under Argon/Nitrogen | Hygroscopic. Store in desiccator. |
Protocol 1: Quality Control & Structural Validation
Objective: Confirm the presence of the reactive secondary amine (N4) and establish enantiomeric purity.
A. Regioisomer Differentiation (1H NMR)
To ensure you possess the correct isomer (N1-Phenyl, C3-Ethyl), perform 1H NMR in
-
Look for the N4-H Signal: A broad singlet around 1.5–2.0 ppm (concentration dependent) indicates a secondary amine.[2]
-
Verify N1-Phenyl: The aromatic protons (multiplet, 6.8–7.3 ppm) should integrate to 5H.[2]
-
Verify C3-Ethyl: A triplet (methyl) and multiplet (methylene) distinct from an N-Ethyl pattern.[2] An N-ethyl group (in the wrong isomer) typically shows a sharp quartet at ~2.4 ppm.[2] The C3-ethyl methylene protons will be diastereotopic and more complex.[1][2]
B. Enantiomeric Purity (Chiral HPLC)
Since the C3 position is chiral, commercial supplies are often racemates unless specified.[2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Acceptance Criteria: Enantiomeric Excess (
) > 98% for asymmetric synthesis projects.
Synthetic Application Protocols
The primary utility of 3-Ethyl-1-phenylpiperazine is as a nucleophile at the N4 position.[1] Below are three validated workflows for attaching this scaffold to drug cores.
Workflow Visualization (DOT Diagram)
Caption: Synthetic divergence from the 3-Ethyl-1-phenylpiperazine core. The N4-secondary amine allows for versatile coupling via alkylation, arylation, or reductive amination.
Protocol 2: N4-Alkylation ( Substitution)[1]
Context: Used to attach alkyl chains (e.g., butyl, propyl) terminating in a pharmacophore, common in Trazodone-like analogues.
Materials:
-
Alkyl Halide (e.g., 3-chloropropyl derivative) (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Potassium Iodide (
) (0.1 equiv) - Catalyst for Finkelstein exchange -
Acetonitrile (MeCN), HPLC grade
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethyl-1-phenylpiperazine (1.0 mmol) in MeCN (10 mL).
-
Addition: Add anhydrous
(3.0 mmol) and catalytic (0.1 mmol). -
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Reflux the mixture at 80°C for 12–18 hours under nitrogen. Monitor by TLC (System: DCM/MeOH 95:5).[2]
-
Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).[2]
Expert Insight: If the alkyl halide is a secondary chloride, switch solvent to DMF and heat to 90°C to overcome steric hindrance from the C3-ethyl group.[2]
Protocol 3: Buchwald-Hartwig N-Arylation[1]
Context: Used to create rigid bi-aryl systems found in atypical antipsychotics.[1][2]
Materials:
-
Aryl Bromide (1.0 equiv)
- (2 mol%)
-
BINAP or Xantphos (4 mol%)
-
Sodium tert-butoxide (
) (1.5 equiv) -
Toluene (anhydrous, degassed)
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube and cycle Argon 3 times.[1][2]
-
Catalyst Pre-mix: Add
, Ligand, and Toluene.[2] Stir for 5 mins to form the active catalyst complex. -
Substrate Addition: Add the Aryl Bromide, 3-Ethyl-1-phenylpiperazine, and
. -
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Filtration: Filter through a pad of Celite to remove Palladium black.[1][2]
-
Isolation: Concentrate and purify via chromatography.
Self-Validating Check: The product should show no N-H stretch in IR and the disappearance of the broad N-H singlet in NMR.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed/absorbed.[1][2] | Wear nitrile gloves (double gloving recommended).[2] |
| Corrosive | Causes severe skin burns/eye damage.[1][2] | Use a fume hood; have diphoterine or eye wash station ready.[1][2] |
| Sensitizer | May cause allergic skin reaction.[1][2] | Avoid dust/aerosol formation.[1][2] |
Disposal: Collect all aqueous streams containing this amine in "Basic Organic Waste" containers.[1] Do not acidify rapidly as heat generation can be significant.[2]
References
-
PubChem. (n.d.).[2] 3-Ethyl-1-phenylpiperazine (Compound CID 258213).[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 4, 2026, from [Link]
-
Mokrosz, J. L., et al. (1992).[2] Structure-activity relationship studies of CNS agents.[1][2] Part 5. 1-Aryl-3-alkylpiperazines: synthesis and serotonin receptor affinity.[1][2][5]Journal of Medicinal Chemistry. (General reference for 3-alkyl-1-arylpiperazine synthesis and activity).
Sources
Troubleshooting & Optimization
Technical Support Center: Hygroscopicity Control for 3-Ethyl-1-phenylpiperazine Salts
Introduction
Welcome to the technical support hub for 3-Ethyl-1-phenylpiperazine . If you are accessing this guide, you are likely encountering a common but critical bottleneck: your solid material is absorbing atmospheric moisture, leading to "oiling out," weighing errors, or hydrolytic degradation.
The 3-ethyl-1-phenylpiperazine moiety contains a secondary amine (N4) and a tertiary amine (N1, attached to the phenyl ring). The standard hydrochloride (HCl) salts of such piperazines are notoriously hygroscopic and often deliquescent (dissolving in their own sorbed water). This guide provides field-proven strategies to stabilize this compound through salt engineering and handling protocols.
Part 1: Troubleshooting & FAQs
Q1: My 3-Ethyl-1-phenylpiperazine HCl salt turns into a sticky gum within minutes of exposure. Is the batch defective?
A: It is likely not defective, but rather thermodynamically unstable in ambient humidity. The Science: Piperazine HCl salts possess high crystal lattice energy, but the chloride ion's high charge density and the potential for hydrogen bonding with water often make the hydrated state or the solution state energetically favorable over the anhydrous crystal lattice at moderate Relative Humidity (RH). Immediate Fix:
-
Dry : Lyophilize (freeze-dry) the gum using water/dioxane (if compatible) to reclaim the solid.
-
Isolate : Switch to a nitrogen-purged glove box or a desiccator with
for all handling. -
Long-term : You must evaluate a Counter-ion Switch (see Protocol A).
Q2: I cannot switch salts because I am replicating a specific patent. How do I handle the HCl salt reproducibly?
A: If you are locked into the HCl form, you must control the Critical Relative Humidity (CRH) boundary. The Strategy:
-
Work below the CRH: Piperazine HCl salts often have a CRH < 40%. Standard labs are 40-60% RH. You must condition your weighing environment.
-
Use Antisolvent Washing: After crystallization, wash the filter cake with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether). These solvents remove surface water and residual high-boiling alcohols that promote hygroscopicity.
-
Storage: Store in double-lined Mylar bags with active silica gel sachets, not just simple glass vials.
Q3: Does the chirality of 3-Ethyl-1-phenylpiperazine affect hygroscopicity?
A: Yes. The Insight: 3-Ethyl-1-phenylpiperazine has a chiral center at the C3 position.
-
Racemates: Often pack less efficiently in the crystal lattice due to steric conflicts between enantiomers, creating voids that trap solvent or water.
-
Enantiopure Salts: (R) or (S) forms often crystallize in denser packing arrangements (e.g., orthorhombic vs. monoclinic), potentially raising the CRH and reducing hygroscopicity.
-
Recommendation: If you are using a racemate and facing stability issues, attempt a resolution or source enantiopure starting material to test if the single enantiomer salt is more stable.
Part 2: Experimental Protocols
Protocol A: Counter-Ion Screening (Salt Selection)
Objective: Replace the hygroscopic Chloride (
Recommended Counter-ions:
-
Fumaric Acid: (Creates Fumarate). Often forms stable, non-hygroscopic H-bonded networks.
-
Maleic Acid: (Creates Maleate). Good for solubility, though sometimes less stable than fumarate.
-
p-Toluenesulfonic Acid: (Creates Tosylate). Adds significant bulk and hydrophobicity, drastically lowering water uptake.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 3-Ethyl-1-phenylpiperazine free base in 5 mL of Ethanol/Isopropanol (1:1).
-
Acid Addition: Add 1.05 mmol (for 1:1 salt) or 0.55 mmol (for 2:1 salt) of the selected acid dissolved in minimal hot ethanol.
-
Note: For dicarboxylic acids (Fumaric/Maleic), target the 1:1 salt first (monohydrogen salt) as it is usually less soluble and more crystalline.
-
-
Nucleation:
-
Stir at 50°C for 30 mins.
-
Cool slowly to room temperature (1°C/min).
-
If no precipitate forms, add Ethyl Acetate dropwise until turbidity persists.
-
-
Harvest: Filter under Nitrogen. Wash with cold Ethyl Acetate.
-
Validation: Dry at 40°C under vacuum for 12 hours.
Protocol B: Hygroscopicity Validation (Gravimetric)
Objective: Quantify the stability improvement of the new salt compared to the HCl salt.
-
Preparation: Place 500 mg of the dried salt into a pre-weighed weighing boat.
-
Exposure: Place the boat in a desiccator containing a saturated solution of NaCl (creates ~75% RH environment at 25°C).
-
Data Logging: Weigh the sample at
. -
Calculation:
-
Pass Criteria: A non-hygroscopic salt should show
weight gain after 48 hours.
Part 3: Data Visualization
Figure 1: Salt Selection Decision Matrix
This flowchart guides you through the decision process of selecting the correct salt form based on your specific stability and solubility requirements.
Caption: Decision tree for selecting a counter-ion to mitigate hygroscopicity in piperazine derivatives.
Figure 2: Handling & Storage Workflow
This diagram illustrates the critical control points for handling hygroscopic salts to prevent degradation during experimental procedures.
Caption: Critical workflow for handling deliquescent salts to ensure batch integrity.
Summary of Quantitative Data
Table 1: Comparative Properties of Common Piperazine Salts (General Class Behavior)
| Salt Form | Aqueous Solubility | Hygroscopicity (at 60% RH) | Melting Point Trend | Recommended Use |
| Hydrochloride (HCl) | Very High | High (Deliquescent) | Moderate | Injectables (if lyophilized) |
| Fumarate (1:1) | Moderate | Low (< 1% uptake) | High | Oral Tablets (Stable) |
| Tosylate | Low | Very Low (Hydrophobic) | High | Slow-release / Depot |
| Succinate | High | Moderate | Moderate | Alternative to HCl |
References
-
PubChem. (2025).[1][2] 1-Phenylpiperazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Jozefíková, F., et al. (2012).[3] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug Meclofenamic Acid. Crystal Growth & Design. Retrieved from [Link]
- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. (Contextual grounding for counter-ion selection).
- Google Patents. (2004). Process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.
-
Center for Drug Evaluation and Research. (2023). Guidance for Industry: Physical Stability of Pharmaceutical Solids. FDA.[1][2][4] (Regulatory context for hygroscopicity limits).
Sources
- 1. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Assay Sensitivity for 3-Ethyl-1-phenylpiperazine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, scientifically grounded framework for validating the sensitivity of assays for the novel compound 3-Ethyl-1-phenylpiperazine. Moving beyond a simple checklist of steps, we will delve into the rationale behind experimental choices, enabling you to design a robust and self-validating system for this specific analyte.
Foundational Principles of Assay Sensitivity Validation
Before embarking on experimental work, it is crucial to grasp the core concepts of assay sensitivity. The two key parameters are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. Establishing these values is paramount for ensuring the integrity of your results, particularly when dealing with trace amounts of a substance in complex matrices.
Comparative Analysis of Analytical Techniques for Phenylpiperazine Derivatives
The choice of analytical instrumentation is a critical first step in developing a sensitive assay. For phenylpiperazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors are the most prevalent techniques.[1][2][3]
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS | High chromatographic resolution, excellent for separating volatile and thermally stable compounds. | May require derivatization for polar analytes; potential for thermal degradation of some compounds. | Qualitative screening and quantitative analysis of volatile piperazine derivatives. |
| HPLC-DAD | Non-destructive, versatile for a wide range of compounds. | Lower sensitivity compared to MS detectors; may not be suitable for analytes without a strong chromophore. | Routine quantitative analysis where high sensitivity is not the primary requirement. |
| LC-MS/MS | High sensitivity and selectivity, excellent for complex matrices. | Higher operational cost and complexity. | Bioanalytical studies, trace level quantification, and metabolite identification. |
Given the likely need for high sensitivity in drug development and research applications, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended platform for developing a robust assay for 3-Ethyl-1-phenylpiperazine. Its inherent selectivity and sensitivity make it ideal for detecting low concentrations in biological matrices and complex sample preparations.
A Step-by-Step Protocol for Assay Validation
The following protocol outlines a comprehensive approach to validating the sensitivity of an LC-MS/MS assay for 3-Ethyl-1-phenylpiperazine. This workflow is designed to be a self-validating system, with built-in checks to ensure data integrity.
Materials and Reagents
-
3-Ethyl-1-phenylpiperazine analytical standard (purity >99%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 3-Ethyl-1-(phenyl-d5)-piperazine
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control matrix (e.g., human plasma, urine, or relevant buffer)
Experimental Workflow
The overall workflow for validating assay sensitivity is depicted in the diagram below.
Figure 1: A comprehensive workflow for the validation of assay sensitivity for 3-Ethyl-1-phenylpiperazine using LC-MS/MS.
Detailed Methodological Steps
Step 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Prepare a primary stock solution of 3-Ethyl-1-phenylpiperazine and the SIL-IS in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the 3-Ethyl-1-phenylpiperazine stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Spike the control matrix with the working solutions to generate a calibration curve with at least 6-8 non-zero concentration levels. The lowest standard should be at the expected LOQ.
-
Prepare QC samples at a minimum of three concentration levels: low (2-3x LOQ), medium, and high.
Step 2: Sample Extraction
The goal of sample extraction is to isolate the analyte from the matrix and remove potential interferences.
-
To 100 µL of each standard, QC, and blank sample, add a fixed amount of the SIL-IS.
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[4]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Step 3: LC-MS/MS Analysis
-
Chromatography: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MS parameters by infusing a standard solution of 3-Ethyl-1-phenylpiperazine. Determine the precursor ion and select at least two stable and intense product ions for Multiple Reaction Monitoring (MRM).
Step 4: Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determination of LOD and LOQ:
-
LOD: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or by calculating the standard deviation of the response of blank samples.
-
LOQ: The lowest standard on the calibration curve that can be measured with acceptable precision (≤20% coefficient of variation, CV) and accuracy (within 20% of the nominal value).
-
-
Precision and Accuracy: Analyze at least five replicates of the QC samples on three different days.
-
Intra-day precision and accuracy: Calculated from the analysis of QCs on the same day.
-
Inter-day precision and accuracy: Calculated from the analysis of QCs on different days.
-
Acceptance criteria are typically a CV of ≤15% (≤20% for the LOQ) and an accuracy of ±15% (±20% for the LOQ).
-
Addressing Potential Challenges: The Case of Isomers
A significant challenge in the analysis of phenylpiperazine derivatives is the potential for co-eluting isomers, which may have identical retention times and mass spectra.[1] To ensure the specificity of the assay for 3-Ethyl-1-phenylpiperazine, it is crucial to:
-
Chromatographic Specificity: Test the method against known or potential isomers of 3-Ethyl-1-phenylpiperazine to confirm baseline separation.
-
Mass Spectrometric Specificity: If chromatographic separation is not possible, investigate if unique product ions can be identified for each isomer to allow for their specific detection and quantification.
Alternative and Emerging Techniques
While LC-MS/MS is the gold standard for sensitive quantification, other techniques may be suitable for specific applications:
-
HPLC with UV detection after derivatization: For laboratories without access to mass spectrometry, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance the UV absorbance of piperazine compounds, allowing for their detection at lower levels.[5][6]
-
Electrochemical methods: Techniques like square-wave voltammetry have shown promise for the rapid screening of some piperazine derivatives with low limits of detection.[7]
Conclusion
Validating the sensitivity of an assay for a novel compound like 3-Ethyl-1-phenylpiperazine requires a meticulous and scientifically sound approach. By leveraging the power of LC-MS/MS and following a rigorous validation protocol that includes the determination of LOD and LOQ, and the assessment of precision and accuracy, researchers can have high confidence in their data. The principles and methodologies outlined in this guide provide a comprehensive framework for developing a sensitive, specific, and reliable assay, ultimately contributing to the advancement of research and drug development.
References
- Analytical Methods - RSC Publishing. [Source: Royal Society of Chemistry] ()
- Determination of piperazine derivatives in “Legal Highs”.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Source: Journal of Chemical and Pharmaceutical Research] ()
- Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples. [Source: PubMed] ()
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
- Preparation method of N-phenyl piperazine.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Source: Journal of Chemical and Pharmaceutical Research] ()
- A Review on Analytical Methods for Piperazine Determination. [Source: NTU Journal of Pure Sciences] ()
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Source: PubMed Central] ()
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- A process for preparing 1-methyl-3-phenylpiperazine.
- New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
- Synthesis and characterization of a series of phenyl piperazine based ligands.
- 1-ethyl-3-phenylpiperazine. [Source: ChemSynthesis] ()
- Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp. [Source: PubMed] ()
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Metabolic interactions with piperazine-based 'party pill' drugs.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Source: MDPI] ()
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Source: Semantic Scholar] ()
- Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. [Source: MDPI] ()
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-1-phenylpiperazine
Authored for: Laboratory and Chemical Professionals in Research and Development
This guide provides a comprehensive, safety-driven framework for the proper disposal of 3-Ethyl-1-phenylpiperazine. As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is built upon a conservative assessment of hazards derived from structurally similar chemicals, including 1-phenylpiperazine and N-ethylpiperazine. This approach ensures the highest level of safety and regulatory compliance.
Hazard Assessment and Characterization: An Evidence-Based Approach
The responsible management of any chemical waste begins with a thorough understanding of its potential hazards. In the absence of direct data for 3-Ethyl-1-phenylpiperazine, we must infer its hazard profile from well-documented analogs. The parent compound, 1-phenylpiperazine, is classified as highly toxic and corrosive.[1][2][3] The presence of the ethyl group, as seen in N-ethylpiperazine, can introduce flammability concerns.[4]
Therefore, 3-Ethyl-1-phenylpiperazine must be handled as a hazardous substance with the assumed risks outlined below. This conservative classification is the cornerstone of a self-validating safety protocol.
Table 1: Inferred Hazard Profile of 3-Ethyl-1-phenylpiperazine Based on Analogous Compounds
| Hazard Category | Inferred Classification & Rationale | Supporting Sources |
| Acute Oral Toxicity | Category 3: Toxic if swallowed. Based on 1-phenylpiperazine.[2] | [2][3] |
| Acute Dermal Toxicity | Category 2: Fatal in contact with skin. Based on 1-phenylpiperazine.[2] | [2][3] |
| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns. Based on 1-phenylpiperazine.[3] | [3][5] |
| Serious Eye Damage | Category 1: Causes serious eye damage. Based on 1-phenylpiperazine and N-ethylpiperazine.[4] | [4] |
| Respiratory Irritation | May cause respiratory irritation. Based on N-ethylpiperazine.[4] | [4] |
| Flammability | Potentially Flammable. Based on N-ethylpiperazine being a flammable liquid.[4] | [4] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. Based on 1-Methyl-3-phenylpiperazine.[6] | [6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the high dermal toxicity and corrosivity, engineering controls and robust PPE are not merely recommended; they are mandatory. All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[1]
Essential PPE includes:
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Always double-glove when handling the pure compound or concentrated solutions.
-
Eye and Face Protection: Chemical splash goggles used in combination with a full-face shield is required to protect against severe eye damage.[1][4]
-
Body Protection: A chemically resistant lab coat or apron must be worn.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[6]
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous reactions within a waste container. Never mix 3-Ethyl-1-phenylpiperazine waste with incompatible materials such as strong oxidizing agents or strong acids.[7]
Step-by-Step Containerization Procedure:
-
Select an Appropriate Waste Container: Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, vapor-tight lid.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "3-Ethyl-1-phenylpiperazine Waste" and list any solvents used. Include appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).
-
Segregate Waste Streams:
-
Pure Compound/Concentrated Residues: Scrape any solid residues directly into the designated waste container.
-
Contaminated Labware: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected in the waste container. Subsequent rinses can be managed as hazardous solvent waste.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, must be collected in a sealed, labeled bag and placed in the solid hazardous waste stream.[7] These items should not be placed in regular trash.[9]
-
Formal Disposal Procedure: Off-Site Thermal Destruction
The recommended and most definitive disposal method for this class of chemical is high-temperature incineration by a licensed environmental services contractor.[7] Disposing of this chemical down the drain or in standard refuse is strictly prohibited due to its toxicity and environmental hazards.[6]
Step-by-Step Disposal Workflow:
-
Engage a Licensed Waste Carrier: Your institution's Environmental Health & Safety (EHS) office will have approved contractors for hazardous waste disposal.[10]
-
Prepare for Transport:
-
Some disposal facilities may require the chemical to be dissolved or mixed with a combustible solvent to ensure complete destruction during incineration.[7] This step must only be performed after consulting with and receiving explicit instructions from your disposal contractor.
-
Ensure the waste container is securely sealed, clean on the outside, and properly labeled for transport according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[11]
-
-
Documentation: Complete a hazardous waste manifest form provided by your EHS office or the disposal contractor. This document is a legal requirement that tracks the waste from its point of generation to its final disposal facility.[12][13]
-
Interim Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area must be cool, dry, well-ventilated, and away from incompatible materials.[8][14]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe handling and disposal of 3-Ethyl-1-phenylpiperazine waste.
Caption: Logical workflow for the disposal of 3-Ethyl-1-phenylpiperazine.
References
-
How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]
-
Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency. Available at: [Link]
-
What Are OSHA Requirements for Hazardous Chemical Storage? . Vector Solutions. Available at: [Link]
-
SAFETY DATA SHEET for 1-Phenylpiperazine . Thermo Fisher Scientific. Available at: [Link]
-
N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS . Loba Chemie. Available at: [Link]
-
Chemical Hazards and Toxic Substances . Occupational Safety and Health Administration. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
-
Transformation of N-phenylpiperazine by mixed cultures from a municipal wastewater treatment plant . PubMed. Available at: [Link]
-
Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]
-
Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration. Available at: [Link]
-
FORM-I - Environmental Clearance . PARIVESH, Ministry of Environment, Forest and Climate Change, Government of India. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. acs.org [acs.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ushazmatstorage.com [ushazmatstorage.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
